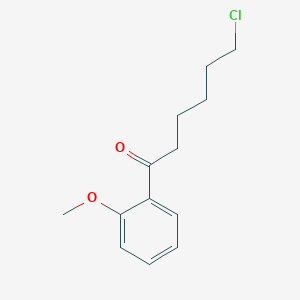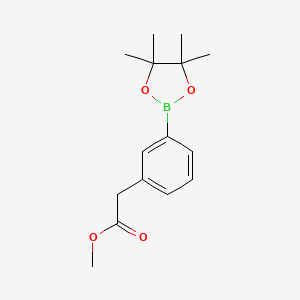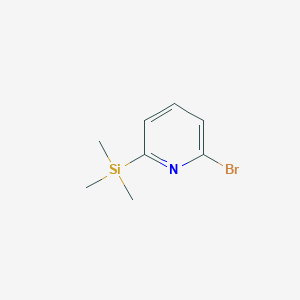
2-溴-6-(三甲基硅基)吡啶
描述
2-Bromo-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi and a molecular weight of 230.18 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
2-Bromo-6-(trimethylsilyl)pyridine has a density of 1.3±0.1 g/cm3, a boiling point of 239.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its water solubility at 25 deg C is 11.28 mg/L .科学研究应用
Application 1: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Synthesis of Other Compounds
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine is used as a building block in the preparation of nitrogen-containing heterocyclic compounds .
- Methods of Application: The compound is used in the synthesis of several other compounds, including 6,6’-dimethyl-2,2’-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane .
- Results or Outcomes: The outcomes of these syntheses are the aforementioned compounds, which can have various applications in different fields of chemistry .
Application 3: Formation of C−N Bond
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine can be used as a building block in the formation of C−N bond by various cross-coupling reactions .
- Methods of Application: The compound is used in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The outcome of this synthesis is the formation of a C−N bond, which is a fundamental structural unit in many chemical compounds .
Application 4: Synthesis of 2′-Pyridyldifluoroacetate
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine can be used in the synthesis of 2′-pyridyldifluoroacetate .
- Methods of Application: The compound is reacted with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Results or Outcomes: The outcome of this synthesis is 2′-pyridyldifluoroacetate, a compound that can have various applications in different fields of chemistry .
Application 5: Formation of C−N Bond
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine can be used as a building block in the formation of C−N bond by various cross-coupling reactions .
- Methods of Application: The compound is used in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The outcome of this synthesis is the formation of a C−N bond, which is a fundamental structural unit in many chemical compounds .
Application 6: Synthesis of 2′-Pyridyldifluoroacetate
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine can be used in the synthesis of 2′-pyridyldifluoroacetate .
- Methods of Application: The compound is reacted with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Results or Outcomes: The outcome of this synthesis is 2′-pyridyldifluoroacetate, a compound that can have various applications in different fields of chemistry .
属性
IUPAC Name |
(6-bromopyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459106 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trimethylsilyl)pyridine | |
CAS RN |
59409-80-2 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


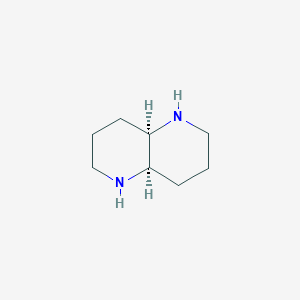


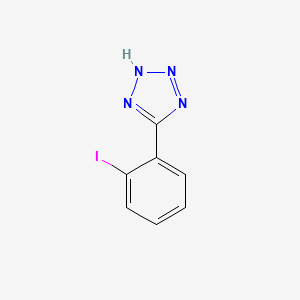
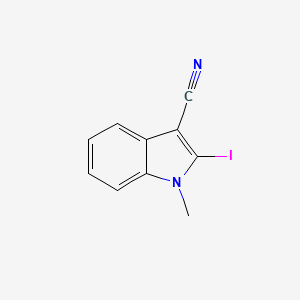

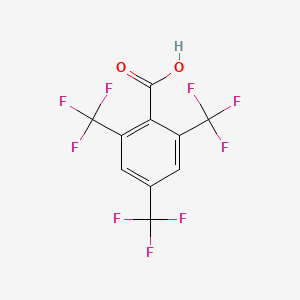
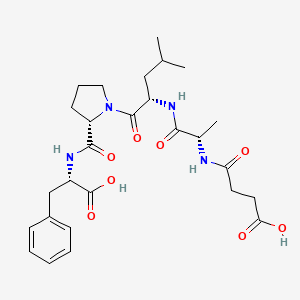
![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

